Introduction: The Strategic Importance of a Non-Proteinogenic Amino Acid
Introduction: The Strategic Importance of a Non-Proteinogenic Amino Acid
An In-depth Technical Guide to the Chemical Properties and Applications of 3-Amino-L-alanine Dihydrochloride
This guide provides a comprehensive overview of 3-Amino-L-alanine dihydrochloride, a non-proteinogenic amino acid critical to advanced biochemical research and pharmaceutical development. Intended for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to explain the causal relationships behind its chemical behavior and application-specific methodologies.
3-Amino-L-alanine, also known as L-2,3-diaminopropionic acid (L-Dap), is a versatile building block whose utility stems from the presence of a second amino group on its β-carbon. This structural feature, distinct from the 20 proteinogenic amino acids, imparts unique chemical properties, including an altered pKa profile and nucleophilic potential, which can be strategically exploited. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it a practical and reliable reagent for laboratory use.[1][2] Its applications range from a fundamental building block in the solid-phase synthesis of modified peptides to a sophisticated molecular probe for elucidating enzyme mechanisms.[3][][5]
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of 3-Amino-L-alanine dihydrochloride is essential for its effective application. These properties dictate its behavior in solution, its reactivity, and its proper handling and storage.
Structural and Identification Data
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2,3-Diaminopropanoic acid dihydrochloride | [] |
| Synonyms | L-2,3-Diaminopropionic acid dihydrochloride, L-Dap·2HCl | [2][][6] |
| CAS Number | 1482-97-9 | [2][6] |
| Molecular Formula | C₃H₈N₂O₂ · 2HCl (or C₃H₁₀Cl₂N₂O₂) | [][6] |
| Molecular Weight | 177.04 g/mol | [][6] |
| Appearance | White to off-white crystalline powder | [] |
Solubility and Thermal Properties
| Property | Value | Source(s) |
| Solubility | Soluble in water. A value of 100 mg/mL has been reported for the related DL-form.[7] The hydrochloride salt enhances aqueous solubility.[2] It is reported as insoluble or slightly soluble in DMSO and ethanol.[7][8] | |
| Melting Point | 231-233 °C (decomposes) | [9] |
| Hygroscopicity | Hygroscopic solid; also absorbs carbon dioxide from the air. | [10] |
Spectroscopic and Physicochemical Data
| Property | Value | Source(s) |
| Optical Rotation | [α]²⁰/D +24±2°, c = 2% in 0.5 M HCl | |
| pKa Values (Free Acid) | pKa (α-NH₂): ~6.4 (at 37°C) pKa (β-NH₂): ~9.4 (at 37°C) | [11] |
| pKa Values (in Peptides) | The pKa of the β-amino group is lowered to between 6.3 and 7.9, making it sensitive to endosomal pH changes. | [11][12] |
Chemical Synthesis and Purification
The synthesis of L-Dap derivatives requires careful stereochemical control and strategic use of protecting groups. While biosynthetic routes exist, chemical synthesis provides access to orthogonally protected forms essential for peptide chemistry.
Overview of Synthetic Strategies
The most common and efficient chemical syntheses of L-Dap derivatives start from readily available chiral precursors like L-aspartic acid or L-serine.
-
From L-Aspartic Acid: A highly effective method involves a Curtius rearrangement of an N-protected L-aspartic acid derivative.[14][15][16] This reaction converts the side-chain carboxylic acid into the β-amino group. The success of this rearrangement is critically dependent on the proper protection of the α-amino group to prevent side reactions.[14][15]
-
From L-Serine: Synthesis from L-serine involves converting the side-chain hydroxyl group into a leaving group, followed by nucleophilic substitution with an azide or another nitrogen-containing nucleophile. Subsequent reduction of the azide yields the β-amino group. This route also provides excellent stereochemical control.[17]
The following diagram illustrates a generalized workflow for the synthesis of an orthogonally protected L-Dap derivative from L-aspartic acid, a crucial intermediate for subsequent conversion to the dihydrochloride salt.
Caption: Generalized workflow for L-Dap synthesis via Curtius rearrangement.
Purification Protocol: Recrystallization
For achieving high purity, 3-Amino-L-alanine dihydrochloride can be recrystallized from an aqueous ethanol mixture.[9] The principle behind this technique is the differential solubility of the compound in the solvent mixture at high and low temperatures.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 3-Amino-L-alanine dihydrochloride in a minimal amount of hot water. The goal is to create a saturated or near-saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Slowly add ethanol to the hot aqueous solution until it becomes slightly turbid. Reheat gently until the solution is clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, undisturbed. Slow cooling is crucial for the formation of large, pure crystals.
-
Chilling: Once at room temperature, place the flask in an ice-water bath to maximize the yield of precipitated crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Chemical Reactivity and Handling
The reactivity of 3-Amino-L-alanine is dominated by its three functional groups: the α-amino group, the β-amino group, and the carboxylic acid. The dihydrochloride form exists as a salt, with the amino groups protonated.
Acid-Base Chemistry and Nucleophilicity
The key to L-Dap's unique utility lies in the differing pKa values of its two amino groups. In the free amino acid, the α-amino group is less basic (pKa ≈ 6.4) than the β-amino group (pKa ≈ 9.4).[11] This differential basicity allows for selective protection and reaction.
Crucially, when incorporated into a peptide backbone, the electron-withdrawing effect of the amide bonds significantly lowers the pKa of the side-chain β-amino group to a range of 6.3-7.9.[11][12] This makes the β-amino group partially deprotonated at physiological pH (7.4), allowing it to act as an effective nucleophile. This property is exploited in the design of enzyme mechanism probes.[12]
Stability and Storage
3-Amino-L-alanine dihydrochloride is a hygroscopic solid that should be stored in a tightly sealed container in a cool, dry, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). It is incompatible with strong oxidizing agents.
Applications in Research and Drug Development
The unique structure of L-Dap makes it a powerful tool in several advanced scientific fields.
Solid-Phase Peptide Synthesis (SPPS)
L-Dap is a valuable non-proteinogenic amino acid for introducing a positive charge or a site for specific chemical modification into a synthetic peptide. Its incorporation requires an orthogonal protecting group strategy to differentiate the α- and β-amino groups.
Causality of Experimental Choices:
-
Protection Scheme: For standard Fmoc-based SPPS, Fmoc-L-Dap(Boc)-OH is the most commonly used derivative.[3] The Fmoc group on the α-amine is base-labile (removed by piperidine), while the Boc group on the β-amine is acid-labile (stable during Fmoc deprotection but removed during final cleavage with Trifluoroacetic acid). This orthogonality is essential to prevent unwanted branching on the peptide side chain during synthesis.[3][18]
Experimental Protocol: Incorporation of Fmoc-L-Dap(Boc)-OH into a Peptide Sequence
This protocol assumes a standard manual Fmoc SPPS workflow.
-
Resin Preparation: Start with the peptide-resin from the previous coupling cycle. Swell the resin in dimethylformamide (DMF).
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes. Drain.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3 equivalents (relative to resin loading) of Fmoc-L-Dap(Boc)-OH and 2.9 equivalents of a coupling agent (e.g., HBTU) in DMF.
-
Add 6 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to the amino acid solution to activate the carboxyl group.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (absence of free primary amines). Proceed to the next cycle.
Caption: Workflow for a single L-Dap coupling cycle in Fmoc-SPPS.
Enzyme Inhibition and Mechanistic Probes
3-Amino-L-alanine is a known competitive inhibitor of cystathionase (also called cystathionine γ-lyase), a pyridoxal-5'-phosphate (PLP)-dependent enzyme involved in sulfur metabolism.[6] PLP-dependent enzymes work by forming a Schiff base (internal aldimine) with a lysine residue in the active site. The substrate displaces lysine to form an external aldimine, which is the key intermediate for catalysis. Inhibitors like L-Dap can react with the PLP cofactor to form a stable, non-productive adduct, effectively taking the enzyme out of commission.
Furthermore, its unique nucleophilic β-amino group can be used to trap transient acyl-enzyme intermediates.[12] Many enzymes (e.g., serine proteases, thioesterases) function via a covalent intermediate where the substrate is temporarily attached to the enzyme through an ester or thioester bond. By replacing the catalytic serine or cysteine with a genetically encoded L-Dap, researchers can form a much more stable amide bond with the substrate, effectively trapping the intermediate for structural or functional studies.[12]
Conclusion
3-Amino-L-alanine dihydrochloride is more than a simple amino acid derivative; it is a sophisticated chemical tool. Its unique combination of a chiral center and a nucleophilic side chain with a tunable pKa provides a gateway to synthesizing novel peptides with enhanced properties and to probing the fundamental mechanisms of enzyme action. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is paramount for leveraging its full potential in the demanding fields of chemical biology and drug discovery.
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